2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-23-14-5-6-17-16(18-14)21-11-9-19(10-12-21)13-15(22)20-7-3-2-4-8-20/h5-6H,2-4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRHKGAOPWZARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate 4-(4-methoxypyrimidin-2-yl)piperazine.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 1-(piperidin-1-yl)ethan-1-one in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypyrimidine group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyrimidine group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The 4-methoxypyrimidin-2-yl group in the target compound is unique compared to fluorophenyl (QD10, E629-0296) or chlorobenzoyl () substituents. Methoxy groups often improve metabolic stability, while pyrimidine rings enhance binding to kinase or GPCR targets . Piperidin-1-yl ethanone contrasts with indole (E629-0296) or benzodiazole () substituents, which may influence solubility and target selectivity.
Synthetic Yields and Purity :
- QD10 and related analogs () show yields ranging from 18% to 70%, with purities exceeding 98% . The target compound’s synthesis would likely require optimization to match these benchmarks.
Biological Relevance: Fluorinated analogs like E629-0296 are prioritized in screening libraries due to enhanced bioavailability and receptor affinity . The target compound’s methoxypyrimidine group may offer similar advantages for CNS targets.
Functional Implications of Substituent Variations
- Methoxypyrimidine vs. Fluorophenyl : The methoxy group’s electron-donating nature may stabilize interactions with aromatic residues in receptor binding pockets, whereas fluorophenyl groups enhance lipophilicity and membrane permeability .
- Piperidinyl vs.
- Chlorobenzoyl () : This substituent’s electron-withdrawing properties may alter electron density in the piperazine ring, affecting binding kinetics .
Biological Activity
The compound 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C22H21N7O
- Molecular Weight : 399.44844 g/mol
- CAS Number : [Not specified in the search results]
Piperazine derivatives, including the compound , often exhibit their biological effects through interactions with various neurotransmitter systems and enzymes. Notably, they have been studied for their potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Inhibition of MAO
Recent studies have highlighted the potential of piperazine derivatives as MAO inhibitors. For example, a related study synthesized various piperazine derivatives and evaluated their inhibitory effects on MAO-A and MAO-B enzymes. The most effective compound showed an IC50 value significantly lower than that of established MAO inhibitors like Moclobemide, indicating a strong potential for therapeutic applications in mood disorders and neurodegenerative diseases .
Biological Assays and Efficacy
The biological activity of this compound has been assessed through several in vitro assays:
Case Study 1: MAO Inhibition
In a comparative study, a series of piperazine derivatives were synthesized to evaluate their effectiveness as MAO inhibitors. The compound demonstrated a notable inhibitory profile against MAO-A with an IC50 value indicating high potency compared to traditional drugs . This suggests its potential utility in treating conditions like depression where serotonin modulation is crucial.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial properties of related piperazine compounds. While specific data on the compound's efficacy was limited, similar structures showed promising results against various bacterial strains, suggesting that modifications to the piperazine core can enhance antimicrobial activity .
Q & A
Q. How can researchers optimize the synthetic yield of 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one?
Methodological Answer:
- Step 1 : Use substituted piperazines and pyrimidines as starting materials, with controlled coupling reactions (e.g., Buchwald–Hartwig amination) to assemble the core structure .
- Step 2 : Optimize reaction conditions (e.g., 60–80°C in dimethylformamide or dichloromethane) and employ catalysts like palladium on carbon or copper iodide to enhance efficiency .
- Step 3 : Purify intermediates via column chromatography or recrystallization to eliminate byproducts .
- Step 4 : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Key Table: Common Reagents and Conditions
| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Coupling | Pd/C, CuI | DMF | 60–80°C | Use inert atmosphere (N₂/Ar) |
| Purification | Silica gel | EtOAc/Hexane | RT | Gradient elution for better separation |
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the piperazine, pyrimidine, and piperidine moieties .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- High-Resolution HPLC : Ensure >95% purity by reverse-phase chromatography .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Receptor Binding Studies : Screen for affinity to serotonin (5-HT) or dopamine receptors via radioligand displacement assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound?
Methodological Answer:
- Step 1 : Validate assay reproducibility using positive controls (e.g., known inhibitors for 5-HT receptors) .
- Step 2 : Perform competitive binding experiments with varying concentrations to calculate Ki values and rule out nonspecific binding .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and identify key residues (e.g., Ser159 in 5-HT₁A) .
- Step 4 : Cross-validate with in vivo electrophysiology or calcium imaging to confirm functional activity .
Q. What strategies mitigate discrepancies in solubility data during formulation studies?
Methodological Answer:
- Strategy 1 : Use co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes to enhance aqueous solubility .
- Strategy 2 : Characterize polymorphic forms via differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to identify stable hydrates/solvates .
- Strategy 3 : Optimize pH (e.g., 6.5–7.4) to exploit ionization of the piperazine nitrogen .
Q. Key Table: Solubility Enhancement Approaches
| Method | Conditions | Efficacy Notes |
|---|---|---|
| Co-solvents | 10% DMSO in saline | Increases solubility 5–10× |
| Cyclodextrin complex | HP-β-CD (20% w/v) | Improves bioavailability |
| pH adjustment | Phosphate buffer (pH 7.0) | Stabilizes zwitterionic form |
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Approach 1 : Perform pharmacophore modeling to identify critical hydrogen bond donors/acceptors (e.g., pyrimidine N1 and methoxy group) .
- Approach 2 : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories .
- Approach 3 : Use QSAR models to predict ADMET properties and prioritize analogs with lower off-target risks .
Q. What experimental designs address conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Design 1 : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Design 2 : Include apoptosis assays (e.g., Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .
- Design 3 : Profile metabolic activity via Seahorse XF Analyzer to assess mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
